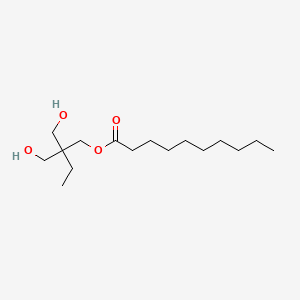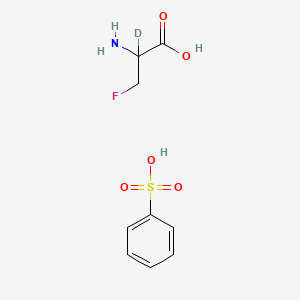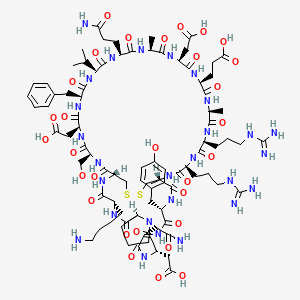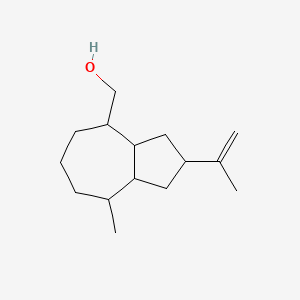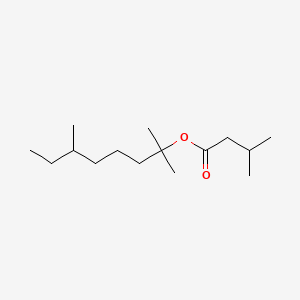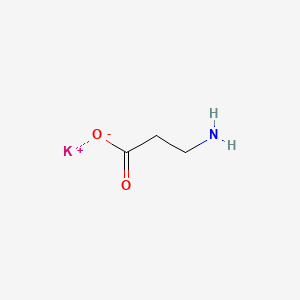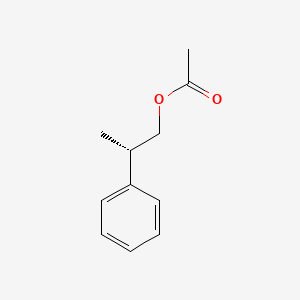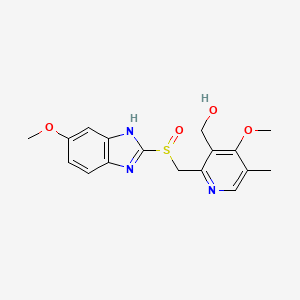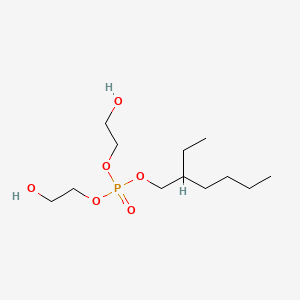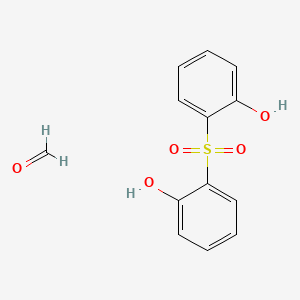
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol is a compound that combines formaldehyde with a sulfonylphenol groupIt is characterized by its molecular formula C19H17NaO9S2 and a molecular weight of 476.4526 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol typically involves the reaction of formaldehyde with 2-hydroxybenzenesulfonate and 4-(4-hydroxyphenyl)sulfonylphenol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, which can then be used in various applications. The industrial methods focus on efficiency, cost-effectiveness, and environmental considerations to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The sulfonyl and phenol groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions can yield alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mécanisme D'action
The mechanism of action of formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol involves its interaction with specific molecular targets and pathways. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol include:
Bisphenol A (BPA): Known for its use in plastics and resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Another BPA substitute with similar properties
Uniqueness
This compound is unique due to its specific combination of formaldehyde and sulfonylphenol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other bisphenols may not be suitable .
Propriétés
Numéro CAS |
51990-55-7 |
|---|---|
Formule moléculaire |
C13H12O5S |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
formaldehyde;2-(2-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S.CH2O/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14;1-2/h1-8,13-14H;1H2 |
Clé InChI |
IMLMEIUTKRNUPD-UHFFFAOYSA-N |
SMILES canonique |
C=O.C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



